molecular formula C17H17N3O4 B15015717 2-(4-ethyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide

2-(4-ethyl-2-nitrophenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B15015717
M. Wt: 327.33 g/mol
InChI Key: IFYLJETXSFOEMC-WOJGMQOQSA-N
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Description

2-(4-ethyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group, a nitrophenoxy group, and a phenylmethylidene group attached to an acetohydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves multiple steps. The initial step often includes the nitration of an ethyl-substituted phenol to introduce the nitro group. This is followed by the formation of the phenoxy linkage through a nucleophilic substitution reaction. The final step involves the condensation of the resulting intermediate with phenylmethylideneacetohydrazide under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-ethyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylmethylidene group can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and lead to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenoxy)ethyl acetate
  • Ethyl 2-(4-nitrophenoxy)-2-phenylacetate
  • 2-(4-nitrophenoxy)ethyl methacrylate

Uniqueness

2-(4-ethyl-2-nitrophenoxy)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-ethyl-2-nitrophenoxy)acetamide

InChI

InChI=1S/C17H17N3O4/c1-2-13-8-9-16(15(10-13)20(22)23)24-12-17(21)19-18-11-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,21)/b18-11+

InChI Key

IFYLJETXSFOEMC-WOJGMQOQSA-N

Isomeric SMILES

CCC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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